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Compound of Interest

Compound Name: Isodihydrofutoquinol A

Cat. No.: B1153339

Isodihydrofutoquinol A: A Comprehensive
Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a naturally occurring lignan found in various plant species, notably
from the genus Piper.[1] As a member of the quinone family, it possesses a unique chemical
structure that has drawn interest for its potential bioactive properties. This technical guide
provides a detailed overview of the known physical and chemical characteristics of
Isodihydrofutoquinol A, compiled from available scientific literature. It is intended to serve as
a comprehensive resource for researchers engaged in natural product chemistry,
pharmacology, and drug discovery.

Chemical and Physical Properties

Isodihydrofutoquinol A is characterized by a complex molecular structure featuring a
cyclohexadienone moiety. Its chemical identity and physical properties are summarized in the
tables below.
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Identifier Value
(4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-
IUPAC Name yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-

2,5-dien-1-one

Molecular Formula C21H2405
Molecular Weight 356.4 g/mol
CAS Number 62560-95-6

Canonical SMILES

CC(CC1=CC2=C(C=C1)0C0O2)C3(C=C(C(=0)
C=C30C)CC=C)0C

InChl Key

SMOHLDSEWHACKE-SZNDQCEHSA-N

Computed Physical Property Value
Topological Polar Surface Area 54.0 A2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 7
Complexity 608
XLogP3 3.7

Note: Boiling point and specific solubility data in common solvents are not readily available in

the reviewed literature.

Spectroscopic Data

The structural elucidation of Isodihydrofutoquinol A has been primarily accomplished through

spectroscopic methods. The following data is based on the total synthesis and characterization

of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (CDCls): & 0.95 (3H, d, J=7.0 Hz), 1.70-2.10 (2H, m), 2.40-2.80 (2H, m), 2.95 (3H, s),
3.20-3.50 (1H, m), 3.65 (3H, s), 4.90-5.20 (2H, m), 5.70-6.10 (1H, m), 5.85 (2H, s), 6.18 (1H, d,
J=2.0 Hz), 6.50-6.80 (4H, m).

13C NMR (CDClIs): 6 15.6, 35.4, 40.5, 41.8, 51.5, 58.7, 100.8, 108.0, 109.1, 121.2, 122.0, 131.8,
134.2, 136.5, 145.8, 147.5, 153.2, 186.5.

Other Spectroscopic Data

« Infrared (IR) Spectroscopy: Key absorptions indicating the presence of a carbonyl group
(C=0) and aromatic rings are expected, though specific peak values from primary literature
are not detailed here.

e Mass Spectrometry (MS): The exact mass is reported as 356.162 g/mol .

Experimental Protocols
Total Synthesis of Isodihydrofutoquinol A

A reported total synthesis of Isodihydrofutoquinol A was achieved starting from 4-benzyloxy-
2-methoxy-acetophenone. A key step in this synthesis is the construction of the 2,5-
cyclohexadienone moiety through an electrochemical method.[2]

Workflow for the Synthesis of Isodihydrofutoquinol A:
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4-Benzyloxy-2-methoxy-acetophenone

nodic Oxidation

<—:r

Electrochemical Oxidation

—

2,5-Cyclohexadienone Moiety Construction

<—

Further Synthetic Steps

;

Isodihydrofutoquinol A

Click to download full resolution via product page
Caption: Synthetic pathway of Isodihydrofutoquinol A.

Note: For the detailed experimental conditions, including reagents, solvents, and reaction
times, it is essential to consult the primary literature by Shizuri et al. (1986) in Tetrahedron
Letters.

Biological Activity

Isodihydrofutoquinol A has been noted for its potential antimicrobial properties. However,
detailed studies on its mechanism of action and its effects on specific biological signaling
pathways are not extensively documented in the current body of scientific literature. Further
research is required to elucidate the pharmacological profile of this compound.

Conclusion
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Isodihydrofutoquinol A is a structurally interesting natural product with potential for further
scientific investigation. This guide provides a foundational summary of its known physical and
chemical characteristics. The lack of extensive biological activity data and specific physical
properties such as boiling point and solubility highlights areas for future research that could
unlock the full potential of this molecule for therapeutic applications. Researchers are
encouraged to consult the primary literature for in-depth experimental details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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